1-(3,4-Dichlorophenyl)-2-methylpropan-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acidic workup to yield the desired ketone.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts is a widely used method . This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
3,4-Dichlorophenylhydrazine hydrochloride: Used in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECHQYGTSAESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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